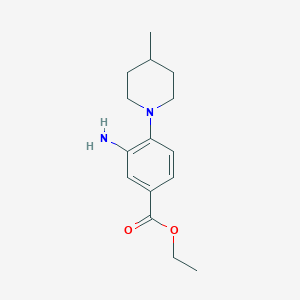![molecular formula C12H16Cl3NO B1441779 3-{[(2,4-Dichlorobenzyl)oxy]methyl}pyrrolidine hydrochloride CAS No. 1219967-75-5](/img/structure/B1441779.png)
3-{[(2,4-Dichlorobenzyl)oxy]methyl}pyrrolidine hydrochloride
Overview
Description
“3-{[(2,4-Dichlorobenzyl)oxy]methyl}pyrrolidine hydrochloride” is an organic compound . It is also known as DCBMP. The CAS Number of this compound is 1220033-11-3 .
Molecular Structure Analysis
The molecular weight of this compound is 282.6 . The IUPAC name is 3-(2,4-dichlorobenzyloxy)pyrrolidine hydrochloride . The InChI code is 1S/C11H13Cl2NO.ClH/c12-9-2-1-8(11(13)5-9)7-15-10-3-4-14-6-10;/h1-2,5,10,14H,3-4,6-7H2;1H .Physical And Chemical Properties Analysis
This compound appears as a white to yellow powder or crystals . It should be stored at room temperature .Scientific Research Applications
NMR, ESI Mass Spectral, and X-ray Structural Characterization
Researchers have synthesized and characterized spiro[pyrrolidine-2,3′-oxindoles] with detailed NMR, ESI mass spectral, and single-crystal X-ray structural analysis. These compounds, including variations with chlorophenyl groups, are structurally complex and serve as important scaffolds in medicinal chemistry and organic synthesis (Laihia et al., 2006).
Polar Cycloaddition Reactions
Pyrrolidines, recognized for their biological effects and applications in medicine, dyes, and agrochemicals, have been synthesized through polar [3+2] cycloaddition reactions. This study underscores the versatility of pyrrolidine derivatives in synthesizing biologically active compounds and materials for industrial applications (Żmigrodzka et al., 2022).
Synthesis of Methoxylated Pyrrolin-2-ones
The synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones has been explored for the preparation of compounds with potential agrochemical and medicinal applications. This highlights the chemical transformations possible with pyrrolidine derivatives for the creation of valuable compounds (Ghelfi et al., 2003).
Antimycobacterial Evaluation of Spiro-pyrido-pyrrolizines and Pyrrolidines
The synthesis and biological evaluation of novel spiro-pyrido-pyrrolizines and pyrrolidines have demonstrated significant activity against Mycobacterium tuberculosis, showcasing the therapeutic potential of pyrrolidine derivatives in addressing infectious diseases (Kumar et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methoxymethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO.ClH/c13-11-2-1-10(12(14)5-11)8-16-7-9-3-4-15-6-9;/h1-2,5,9,15H,3-4,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYWWYVRLBTXLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COCC2=C(C=C(C=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441696.png)




![4-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441702.png)
![4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441703.png)
![1-{2-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1441704.png)
![3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441708.png)

![Ethyl 3-amino-4-[(3-ethoxypropyl)amino]benzoate](/img/structure/B1441711.png)
![3-(4-Bromophenyl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B1441712.png)

![2,7-Diazaspiro[4.4]nonan-1-one hydrochloride](/img/structure/B1441719.png)
